molecular formula C20H31NO2 B5483692 N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide

N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide

Cat. No. B5483692
M. Wt: 317.5 g/mol
InChI Key: VXZUUVBFNUGXAH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide, also known as EHPAA, is a chemical compound that has gained significant attention in scientific research. It is a versatile molecule that has various applications in the field of material science, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide interacts with biological membranes, which can lead to changes in membrane structure and function. This can affect the transport of molecules across the membrane and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it has been shown to have some biochemical and physiological effects. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been shown to have anti-inflammatory properties and has been used as a potential treatment for inflammatory diseases. It has also been shown to have antioxidant properties and has been used in the development of antioxidant supplements.

Advantages and Limitations for Lab Experiments

N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile molecule that can be used in a variety of applications. However, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide. One potential application is in the development of drug delivery systems. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a monomer to synthesize polymers that can be used to encapsulate drugs and target specific tissues or cells. Another potential application is in the development of metal-organic frameworks. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a ligand to synthesize frameworks that can be used for gas storage, separation, and catalysis. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a surfactant in emulsion polymerization to synthesize nanoparticles and other materials. Further research is needed to fully understand the properties and potential applications of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide.

Synthesis Methods

N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be synthesized through the reaction of 4-propoxyphenylacetic acid with 2-ethylhexylamine and acryloyl chloride. The reaction proceeds by the formation of an amide bond between the amine group of 2-ethylhexylamine and the carboxylic acid group of 4-propoxyphenylacetic acid. The acryloyl chloride is then added to the reaction mixture to form the acrylamide group. The resulting product is N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide, which is a white crystalline solid.

Scientific Research Applications

N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a monomer in the synthesis of polymers, which have been used in the development of drug delivery systems, tissue engineering, and other biomedical applications. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has also been used as a surfactant in emulsion polymerization, which has been used to synthesize nanoparticles and other materials. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been used as a ligand in the development of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

(E)-N-(2-ethylhexyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-4-7-8-17(6-3)16-21-20(22)14-11-18-9-12-19(13-10-18)23-15-5-2/h9-14,17H,4-8,15-16H2,1-3H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUUVBFNUGXAH-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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